2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride
Overview
Description
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3 It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 6-position and a hydrazine group at the 3-position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride typically involves the following steps:
Fluorination of Pyridine: The starting material, pyridine, is fluorinated at the 6-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrazination: The fluorinated pyridine is then reacted with hydrazine hydrate in the presence of a catalyst or under reflux conditions to introduce the hydrazine group at the 3-position.
Formation of Hydrochloride Salt: The resulting 2-(6-Fluoropyridin-3-yl)hydrazine is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorine atom enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)hydrazine hydrochloride
- 2-(6-Bromopyridin-3-yl)hydrazine hydrochloride
- 2-(6-Methylpyridin-3-yl)hydrazine hydrochloride
Uniqueness
Compared to its analogs, 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in drug discovery and development, offering advantages over other halogenated or alkylated derivatives.
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZTXQFAYOBPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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